5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine is a synthetic compound belonging to the naphthalocyanine class of dyes. It is characterized by a complex molecular structure that includes eight butoxy groups attached to a naphthalocyanine core. The molecular formula for this compound is C80H88N8O8, and it has a high dye content, typically around 95% . The compound is notable for its distinctive optical properties, with a maximum absorption wavelength (λmax) of approximately 867 nm, which places it in the near-infrared region of the electromagnetic spectrum .
The mechanism of action of OBNc depends on the specific application. Here are some potential scenarios:
Here are some areas where OBNc is being explored in scientific research:
OBNc absorbs light strongly across a wide range of the visible spectrum. This property makes it a potential candidate for applications in solar cells, photodetectors, and light-emitting devices [].
Researchers are investigating OBNc for its potential use in organic solar cells. Organic solar cells are lightweight and flexible, making them suitable for various applications. OBNc's light absorption properties and ability to transport electrical charge are being studied in this context [].
Photocatalysis is a process where light is used to drive chemical reactions. OBNc is being explored as a photocatalyst for hydrogen production from water. Splitting water into hydrogen and oxygen using sunlight is a promising approach for clean energy generation [].
The chemical reactivity of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine is largely dictated by its structure. The presence of multiple butoxy groups enhances solubility in organic solvents and may influence its interactions with metal ions. For instance, the copper(II) derivative of this compound has been synthesized and studied for its coordination chemistry . The reactions typically involve coordination with various metal ions or interactions with other organic compounds to form complexes.
Research into the biological activity of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine suggests potential applications in photodynamic therapy (PDT). This compound can generate reactive oxygen species upon light activation, which can be utilized to target and destroy cancer cells . Additionally, studies indicate that its derivatives may exhibit antimicrobial properties and could be explored for use in drug delivery systems due to their ability to penetrate biological membranes effectively .
The synthesis of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the naphthalocyanine core followed by alkylation with butanol or butyl halides to introduce the butoxy groups. The process may require specific catalysts and solvents to optimize yield and purity .
5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine finds applications in various fields:
Interaction studies involving 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine have focused on its behavior in biological systems and its interaction with metal ions. These studies reveal that the compound can form stable complexes with various metals such as copper(II), which can alter its electronic properties and enhance its photodynamic efficacy . Additionally, research indicates that the compound's interaction with cellular components may facilitate drug delivery mechanisms through endocytosis.
Several compounds share structural similarities with 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Copper(II) 2-(n-butyl)-naphthalocyanine | Contains n-butyl groups instead of butoxy | Lower solubility compared to octabutoxy derivative |
Zinc(II) 5-(t-butyl)-2-(naphthalen-1-yl)thiazole | Thiazole ring addition | Exhibits different photophysical properties |
Aluminum(III) phthalocyanine | Phthalocyanine core without long alkyl chains | More commonly used in commercial applications |
The uniqueness of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine lies in its extensive butoxy substitutions which enhance solubility and modify its optical characteristics compared to other naphthalocyanines and phthalocyanines. This makes it particularly suitable for specialized applications such as photodynamic therapy and advanced materials science.
The molecular architecture of 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine exhibits a distinctive macrocyclic framework characterized by four naphthalene units linked through nitrogen atoms in a highly conjugated system. The compound features twenty-four potential substituent sites distributed across three distinct locations labeled as alpha, beta, and gamma positions within the naphthalocyanine macrocycle. The eight butoxy substituents are exclusively positioned at the alpha positions, specifically at the 5, 9, 14, 18, 23, 27, 32, and 36 positions of the macrocyclic structure.
The butoxy substituents significantly influence the molecular conformation and electronic properties of the naphthalocyanine core. Each butoxy group consists of a four-carbon aliphatic chain terminated with an oxygen atom that forms a covalent bond with the aromatic framework. This substitution pattern results in enhanced solubility in organic solvents such as dichloromethane and chloroform, while maintaining the characteristic near-infrared absorption properties.
The SMILES notation for this compound reveals the complex connectivity pattern: CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=NC8=NC(=NC9=NC(=N4)C1=C(C2=CC=CC=C2C(=C19)OCCCC)OCCCC)C1=C(C2=CC=CC=C2C(=C18)OCCCC)OCCCC)[N-]5)OCCCC)OCCCC)OCCCC. This notation demonstrates the systematic arrangement of the octabutoxy substituents around the central naphthalocyanine framework.
Molecular Property | Value |
---|---|
Molecular Formula | C80H90N8O8 |
Molecular Weight | 1291.62 g/mol |
Absorption Maximum | 867 nm |
Dye Content | 95% |
Melting Point | 303°C |
The electronic structure analysis reveals that the presence of eight alkoxy substituents in the alpha positions results in a red-shifted absorption wavelength compared to unsubstituted naphthalocyanines. This basic substitution pattern yields the characteristic near-infrared absorbance at approximately 864 nanometers, making these compounds particularly attractive for applications requiring deep tissue penetration capabilities.